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molecular formula C18H28N2O3 B2991790 Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate CAS No. 177948-01-5

Tert-butyl (1-benzyl-4-hydroxy-4-piperidinyl)methylcarbamate

Cat. No. B2991790
M. Wt: 320.433
InChI Key: ZKJILBAHXIZOKR-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution the compound prepared in Example 250 (0.68 g) in ethanol (11 mL) was treated with hydrazine monohydrate (0.208 mL), followed by 10% palladium-carbon (0.238 g). The mixture was refluxed for 18 hours. After allowing mixture to cool to room temperature, the catalyst was filtered off and washed with methanol. The filtrate was evaporated in vacuo to obtain the title compound (0.510 g) having the following physical data.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.208 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.238 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([CH2:15][NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])([OH:14])[CH2:10][CH2:9]1)C1C=CC=CC=1.O.NN>C(O)C.[C].[Pd]>[OH:14][C:11]1([CH2:15][NH:16][C:17](=[O:23])[O:18][C:19]([CH3:21])([CH3:20])[CH3:22])[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)CNC(OC(C)(C)C)=O
Name
Quantity
0.208 mL
Type
reactant
Smiles
O.NN
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium-carbon
Quantity
0.238 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1(CCNCC1)CNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 104.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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